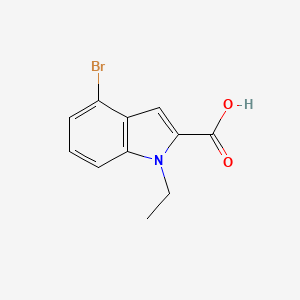

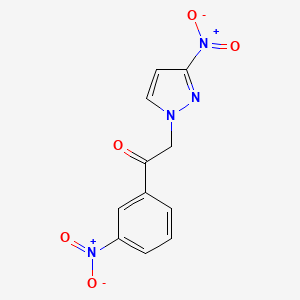

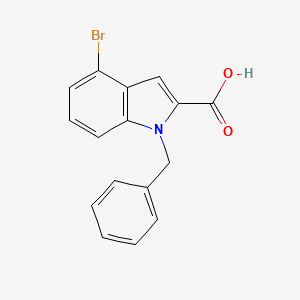

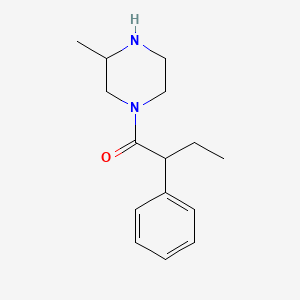

2-(3-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one, also known as 3-Nitro-1H-pyrazol-1-yl-3-nitrophenyl ethanone, is a nitro-containing heterocyclic compound that is widely used in organic synthesis. It has a wide range of applications in the pharmaceutical, agrochemical, and other industries. This compound can be synthesized from a variety of starting materials, including nitrobenzene, nitromethane, and nitroethane. It has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other compounds.

Aplicaciones Científicas De Investigación

Structural Characterization and Analysis

Research has demonstrated the utility of pyrazoline derivatives, including compounds structurally related to 2-(3-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one, in structural characterization and analysis. For instance, Delgado et al. (2020) synthesized a pyrazoline compound and characterized it using spectroscopic techniques, with its structure confirmed by X-ray diffraction studies. The crystal packing of this compound was analyzed, showcasing cohesive weak interactions among neighboring molecules, which is critical for understanding the compound's stability and packing efficiency in the solid state Delgado et al., 2020.

Synthesis and Reactivity

The synthesis and reactivity of nitropyrazole derivatives have been extensively studied. Smolyar (2010) explored the hydrazinolysis of 3-nitropyridin-4(1H)-one and its derivatives, leading to the formation of specific hydrazone compounds. This research is fundamental for developing new synthetic routes and understanding the reactivity of nitropyrazole compounds Smolyar, 2010.

Chemical Properties and Applications

Further research into the chemical properties of pyrazoline and pyrazole derivatives includes studies on their potential as ligands in metal complexes, which can have implications for catalysis, material science, and pharmaceutical applications. Vafazadeh et al. (2020) synthesized a Ni(II) complex using a ligand derived from acetohydrazide, indicating the versatility of these compounds in forming stable and structurally diverse complexes Vafazadeh et al., 2020.

Photophysical Properties

Khan et al. (2020) demonstrated the use of pyrazoline derivatives in the synthesis of fluorescent chemosensors for the detection of metal ions such as Fe3+. This research underscores the potential of nitropyrazole compounds in the development of new materials for sensing applications, highlighting their valuable photophysical properties Khan et al., 2020.

Propiedades

IUPAC Name |

1-(3-nitrophenyl)-2-(3-nitropyrazol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O5/c16-10(7-13-5-4-11(12-13)15(19)20)8-2-1-3-9(6-8)14(17)18/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJECYWGPRGJVFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CN2C=CC(=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Chloro-2-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362722.png)

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B6362752.png)

![1-[(3,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362755.png)

![1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6362787.png)

![1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B6362788.png)

![1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine](/img/structure/B6362792.png)